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2-Chloro-1-benzofuran-3-carboxylic acid Documentation Hub

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  • Product: 2-Chloro-1-benzofuran-3-carboxylic acid
  • CAS: 1547038-75-4

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-Chlorobenzofuran Derivatives: Crystallography, X-Ray Diffraction Workflows, and Implications for Rational Drug Design

Introduction: The 2-Chlorobenzofuran Pharmacophore The benzo[ b ]furan ring system is a privileged scaffold in medicinal chemistry, frequently embedded in molecules designed to target kinases, cholinesterases, and antimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2-Chlorobenzofuran Pharmacophore

The benzo[ b ]furan ring system is a privileged scaffold in medicinal chemistry, frequently embedded in molecules designed to target kinases, cholinesterases, and antimicrobial pathways[1][2]. When functionalized with a chlorine atom—specifically forming 2-chlorobenzofuran or its closely related halogenated isomers (e.g., 5-chlorobenzofuran-2-yl derivatives)—the pharmacophore gains unique stereoelectronic properties[3][4].

The introduction of a chlorine atom alters the electron density of the aromatic system, enhancing lipophilicity and enabling specific halogen bonding ( Cl⋯O/N ) within protein binding pockets[5]. However, to rationally design drugs utilizing this core, researchers must possess precise 3D structural data. Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard for determining the absolute configuration, bond lengths, dihedral angles, and supramolecular packing of these derivatives[6].

This technical guide details the rigorous methodologies required to crystallize 2-chlorobenzofuran derivatives, execute SCXRD workflows, and translate crystallographic data into actionable pharmacological insights.

Crystallization Methodologies

Growing diffraction-quality crystals of 2-chlorobenzofuran derivatives requires careful manipulation of solvent polarity. Because these molecules are highly planar and possess localized dipole moments due to the C-Cl bond, they are prone to π−π stacking, which can sometimes lead to rapid, uncontrolled precipitation (microcrystallinity) rather than single-crystal growth[6].

Protocol 1: Solvent-Antisolvent Vapor Diffusion

This protocol is engineered to control the rate of supersaturation, ensuring the thermodynamic growth of single crystals.

  • Dissolution: Dissolve 10–15 mg of the synthesized 2-chlorobenzofuran derivative in a minimum volume (approx. 0.5 mL) of a halogenated solvent, such as dichloromethane ( CH2​Cl2​ ).

    • Causality: The polarizability of the C-Cl bond and the aromatic core makes CH2​Cl2​ an ideal primary solvent. It ensures complete solvation of the molecule without inducing premature aggregation[7].

  • Layering/Diffusion: Transfer the solution to a small inner vial. Place this vial inside a larger outer vial containing 3 mL of a non-polar antisolvent (e.g., n -hexane). Seal the outer vial tightly.

    • Causality: Hexane acts as a vapor-phase antisolvent. The slow diffusion of hexane vapor into the CH2​Cl2​ solution gradually lowers the dielectric constant of the mixture. This slow thermodynamic shift minimizes local supersaturation spikes, promoting the nucleation of a few high-quality single crystals[7].

  • Incubation: Isolate the setup in a vibration-free incubator at a stable 20 °C for 48–72 hours.

  • Self-Validation System: Harvest the crystals and examine them under a polarized light microscope. A high-quality, non-twinned single crystal will extinguish polarized light uniformly when rotated by 90°. If the crystal exhibits patchy or wavy extinction, it is a twinned aggregate and the diffusion rate must be slowed (e.g., by lowering the incubation temperature to 4 °C).

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a suitable crystal is isolated, the SCXRD workflow must be executed with strict adherence to crystallographic standards to ensure the resulting structural model is highly trustworthy.

SCXRD_Workflow Cryst Crystal Selection & Mounting Diff X-Ray Diffraction (Mo Kα, 0.71073 Å) Cryst->Diff DataRed Data Reduction & Absorption Correction Diff->DataRed Solve Structure Solution (Direct Methods / SHELXT) DataRed->Solve Refine Least-Squares Refinement (SHELXL) Solve->Refine Val Validation (R1 < 0.05, wR2 < 0.15) Refine->Val

SCXRD experimental workflow for chlorobenzofuran derivatives.

Protocol 2: Data Collection and Structure Refinement
  • Crystal Mounting: Select a pristine single crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a cryoloop using paratone oil. Transfer immediately to the diffractometer's cold stream (e.g., 100–293 K) to freeze molecular motion and reduce thermal ellipsoids[7].

  • Data Collection: Utilize a diffractometer (e.g., Bruker APEXII CCD) equipped with a graphite monochromator and Mo K α radiation ( λ=0.71073 Å)[3][7].

    • Causality: Mo K α radiation is explicitly chosen over Cu K α for chlorine-containing organic compounds. The shorter wavelength of Mo K α minimizes X-ray absorption and secondary fluorescence from the chlorine atom, yielding higher-resolution diffraction spots at higher angles[7].

  • Data Reduction & Absorption Correction: Integrate the frames using software like SAINT and apply a multi-scan absorption correction (e.g., SADABS)[3].

    • Causality: Benzofuran derivatives frequently crystallize as flat plates. This morphology causes anisotropic X-ray absorption depending on the crystal's orientation relative to the beam. Multi-scan correction normalizes these discrepancies using redundant reflections[3].

  • Structure Solution: Solve the phase problem using direct methods (SHELXS/SHELXT)[7].

  • Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL[7]. Place all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model ( Uiso​(H)=1.2Ueq​(C) )[3][6].

  • Self-Validation System: The structural model is mathematically validated. A successful, publication-quality refinement requires an internal agreement factor ( Rint​ ) of <0.05 , a final R1​ value of <0.05 for reflections where I>2σ(I) , and a Goodness-of-Fit ( S ) approaching 1.0[3].

Quantitative Structural Features

The crystallographic analysis of chlorobenzofuran derivatives reveals highly conserved structural motifs that dictate their behavior in biological systems. The benzofuran core is virtually planar, which is critical for its intercalation or stacking within hydrophobic protein pockets[3].

Table 1: Representative Crystallographic Parameters for Chlorobenzofuran Derivatives
ParameterTypical Value RangeStructural & Pharmacological Significance
C–Cl Bond Length 1.730(2) – 1.745(2) ÅDefines the spatial reach of the halogen atom for potential halogen bond donor interactions within target kinases.
Benzofuran Planarity Maximum deviation: 0.010 – 0.015 ÅThe rigid planarity ensures optimal π−π stacking (e.g., with aromatic residues like Phe or Tyr in binding pockets)[3].
Dihedral Angle (Substituents) 65° – 75° (for bulky groups)Substituents at the 2-position often twist out of the benzofuran plane to minimize steric clash, defining the 3D pharmacophore volume[3].
Intermolecular C–H···O 2.50 – 2.65 ÅStabilizes 2D and 3D supramolecular networks in the crystal lattice, mimicking ligand-receptor hydrogen bonding[3][6].
Intermolecular C–H··· π 2.75 – 2.90 ÅContributes to crystal packing stability and represents critical edge-to-face interactions in protein-ligand complexes[6].

Implications for Rational Drug Development

The precise atomic coordinates derived from SCXRD are not merely academic; they are the foundation of Structure-Based Drug Design (SBDD). For example, in the development of DYRK1A kinase inhibitors, the orientation of the chlorobenzofuran core directly dictates binding affinity[5].

DrugDesign Core 2-Chlorobenzofuran Core Halo Halogen Bonding (Cl ··· O/N) Core->Halo Planar Planar Geometry (π-π Stacking) Core->Planar Kinase Target Kinase Binding (e.g., DYRK1A) Halo->Kinase Planar->Kinase SAR Structure-Activity Relationship (SAR) Kinase->SAR

Logical relationship between chlorobenzofuran structural features and kinase binding.

When a 2-chlorobenzofuran derivative enters a binding pocket, the rigid planarity of the benzofuran system (maximum mean plane deviation of ~0.014 Å) allows it to slide into narrow hydrophobic clefts, engaging in π−π stacking with aromatic amino acid side chains[3]. Furthermore, the chlorine atom acts as a highly directional halogen bond donor. SCXRD data allows computational chemists to map the σ -hole of the chlorine atom accurately, enabling precise molecular docking simulations that predict how the ligand will interact with backbone carbonyls or side-chain amides (e.g., Asn or Glu residues)[5].

By utilizing the exact bond lengths and dihedral angles obtained from X-ray diffraction, researchers can bypass the errors inherent in energy-minimized theoretical models, leading to highly accurate Structure-Activity Relationship (SAR) models and accelerating the hit-to-lead optimization phase.

References

  • Boukharsa, Y., El Ammari, L., Taoufik, J., Saadi, M., & Ansar, M. (2015). Crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate. IUCrData / National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Lu, Y.-Z., Jiang, G.-Q., Xiao, Q., & Zhang, Q.-J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry. Available at:[Link]

  • Li, Y., et al. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules (MDPI). Available at:[Link]

  • Lountos, G. T., et al. (2021). Structure-Guided Discovery of Potent and Selective DYRK1A Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Wang, X., et al. (2016). Deuterodechlorination of Aryl/Heteroaryl Chlorides Catalyzed by a Palladium/Unsymmetrical NHC System. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Exploratory

Deciphering the Benzofuran-3-Carboxylic Acid Pharmacophore: Mechanisms of Action and Therapeutic Applications

Executive Summary The benzofuran core is a highly privileged scaffold in medicinal chemistry. When functionalized with a carboxylic acid at the C3 position, the resulting benzofuran-3-carboxylic acid pharmacophore exhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

The benzofuran core is a highly privileged scaffold in medicinal chemistry. When functionalized with a carboxylic acid at the C3 position, the resulting benzofuran-3-carboxylic acid pharmacophore exhibits a remarkable breadth of biological activities. The planar, electron-rich aromatic system allows for extensive π−π stacking and hydrophobic interactions, while the C3-carboxylic acid serves as a critical hydrogen-bond donor/acceptor and electrostatic anchor. This technical guide dissects the specific mechanisms of action of this pharmacophore across diverse therapeutic areas—ranging from ion channel modulation to antimicrobial efficacy—and provides field-proven experimental protocols for evaluating these interactions.

Structural Biology and Target Engagement

Ion Channel Modulation: TMEM16A/CaCC Inhibition

Transmembrane protein 16A (TMEM16A) functions as a calcium-activated chloride channel (CaCC), playing a pivotal role in epithelial secretion, sensory transduction, and smooth muscle contraction. 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids have been identified as potent inhibitors of TMEM16A[1].

Causality & Structure-Activity Relationship (SAR): The inhibitory mechanism relies strictly on the presence of the free carboxylic acid at the C3 position. Experimental data shows that esterification of this group completely abolishes TMEM16A inhibition[1]. This causality indicates that the deprotonated carboxylate anion is essential for electrostatic anchoring within the channel's allosteric binding pocket, preventing the conformational shift required for chloride efflux. Furthermore, halogenation (fluoro or bromo) on the benzyloxy ring enhances binding affinity through optimized lipophilic contacts[1].

Antimycobacterial Action: Pks13 Thioesterase Inhibition

With the rise of drug-resistant Mycobacterium tuberculosis, novel targets are critical. Benzofuran derivatives, notably TAM16, have been optimized to inhibit the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13)[2]. Pks13 is an essential enzyme responsible for the final condensation step in mycolic acid biosynthesis.

Causality & SAR: The benzofuran-3-carboxylic acid core fits precisely into the hydrophobic catalytic cleft of Pks13-TE. By sterically blocking this domain, the pharmacophore prevents the release of mature mycolic acids, leading to a catastrophic failure of the mycobacterial cell wall[2].

Antifungal and Anticancer Modalities

Benzofuran-3-carboxylic acid derivatives also demonstrate potent antifungal activity by disrupting cytoplasmic calcium concentrations and targeting fungal N-myristoyltransferase[3]. In oncology, specific derivatives act as protein-protein interaction (PPI) inhibitors, disrupting the binding between AF9/ENL and DOT1L, which is a critical oncogenic driver in MLL-rearranged leukemias[4].

Quantitative Target Affinity

Table 1 summarizes the pharmacological metrics of key benzofuran-3-carboxylic acid derivatives across different biological targets, allowing for rapid cross-disciplinary comparison.

Target / MechanismRepresentative Compound / ClassPrimary IndicationPotency (IC50 / Binding)Structural Requirement for Activity
TMEM16A (CaCC) 5-[(2,6-difluorobenzyl)oxy]-2-(2-naphthyl)benzofuran-3-carboxylic acidCystic Fibrosis / Secretory Disorders2.8 ± 1.3 µM[1]Free C3-COOH; Halogenated benzyloxy[1]
Pks13-TE TAM16 (Benzofuran analog)Tuberculosis (M. tuberculosis)Low nM range[2]Hydrophobic C2-aryl substitution[2]
AF9/ENL - DOT1L Benzofuran-3-carboxamide derivativesMLL-rearranged Leukemia~1.6 µM[4]Amide conversion at C3; Piperidinyl substitution[4]
Fungal Ca2+ Flux Halogenated 3-benzofurancarboxylic acidsInvasive Fungal InfectionsDose-dependent[3]Halogenation at C5/C7[3]

Visualizations of Mechanisms and Workflows

TMEM16A_Mechanism Ligand Benzofuran-3-Carboxylic Acid (Pharmacophore) Binding Electrostatic Anchoring (Free COOH required) Ligand->Binding binds to Target TMEM16A Channel (Ca2+ Activated) Effect Cl- Efflux Blockade Target->Effect induces Binding->Target allosteric modulation Outcome Reduced Epithelial Secretion / Smooth Muscle Relaxation Effect->Outcome physiological result

Fig 1: Mechanism of TMEM16A inhibition by benzofuran-3-carboxylic acid derivatives.

Workflow Step1 Compound Synthesis (Free Acid vs Ester) Step2 In Vitro Screening (Fluorescence Assay) Step1->Step2 Library generation Step3 Electrophysiology (Patch-Clamp Validation) Step2->Step3 Hit selection (IC50 < 10 µM) Step4 In Vivo Models (Efficacy & Toxicity) Step3->Step4 Lead optimization

Fig 2: Self-validating experimental workflow for screening benzofuran-3-carboxylic acid hits.

Experimental Protocols: Self-Validating Systems

To ensure scientific rigor, the evaluation of benzofuran-3-carboxylic acid derivatives must employ self-validating experimental designs. Below are the protocols for validating TMEM16A inhibition and Pks13-TE activity.

Protocol A: Validation of TMEM16A Inhibition via Patch-Clamp Electrophysiology

Rationale: While fluorescence-based assays provide high-throughput screening, whole-cell patch-clamp electrophysiology is mandatory to prove direct channel blockade and rule out upstream Ca2+ signaling artifacts.

  • Cell Preparation: Culture Fischer rat thyroid (FRT) cells stably expressing human TMEM16A. Seed on glass coverslips and incubate until 60-80% confluent.

  • Solution Formulation:

    • Bath Solution: 140 mM NMDG-Cl, 1 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES (pH 7.4).

    • Pipette Solution: 130 mM CsCl, 0.5 mM EGTA, 1 mM MgCl2, 1 mM ATP, 10 mM HEPES (pH 7.2), with free Ca2+ clamped at 1 µM to constitutively activate TMEM16A.

  • Compound Application: Perfuse the benzofuran-3-carboxylic acid derivative (e.g., 1-10 µM) into the bath solution. Self-Validating Control: Perfuse esterified analogs in parallel to validate the necessity of the free carboxylic acid[1].

  • Data Acquisition: Apply voltage pulses from -100 mV to +100 mV in 20 mV increments. Record steady-state currents. A true inhibitor will show a voltage-independent reduction in macroscopic Cl- current.

Protocol B: Pks13 Thioesterase Biochemical Assay

Rationale: To confirm on-target antimycobacterial activity, an in vitro biochemical assay measuring the hydrolysis of a surrogate thioester substrate is required to isolate the mechanism from general cytotoxicity.

  • Enzyme Preparation: Express and purify recombinant M. tuberculosis Pks13-TE domain using an E. coli expression system.

  • Assay Setup: In a 384-well plate, combine 10 nM Pks13-TE in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Inhibitor Incubation: Add TAM16 analogs (serial dilutions from 10 µM to 0.1 nM) and incubate for 30 minutes at room temperature to allow equilibrium binding[2].

  • Substrate Addition & Detection: Add a fluorogenic thioester substrate. Measure the initial velocity of fluorescence increase (excitation/emission specific to the fluorophore). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Conclusion

The benzofuran-3-carboxylic acid scaffold is a highly versatile pharmacophore. Its ability to act as an electrostatic anchor makes it uniquely suited for targeting ion channels like TMEM16A[1] and enzymatic clefts like Pks13-TE[2]. By rigorously applying SAR principles and validating hits through orthogonal, self-validating assays, drug development professionals can leverage this core to develop potent therapeutics across a spectrum of challenging diseases.

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Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 2-Chloro-1-benzofuran-3-carboxylic Acid

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identity: 2-Chloro-1-benzofuran-3-carboxylic acid (CAS: 1547038-75-4)[1]. Molecular Formula: C₉H₅ClO₃ | Molecular Weight: 196.59 g/mol [2].

Strategic Overview & Chemical Context

Benzofuran scaffolds are highly privileged structures in medicinal chemistry, frequently serving as core pharmacophores in antimicrobial, anti-inflammatory, and oncology therapeutics. The C3-carboxylic acid and C2-halogenated benzofurans are particularly valuable as rigid, versatile building blocks for cross-coupling reactions and amide couplings.

Mechanistic Rationale: The "Why" Behind the Chemistry

To achieve a self-validating and high-yielding protocol, every reagent choice must be deliberate:

  • The Dual Role of LDA (2.2 Equivalents): The first equivalent of LDA deprotonates the C3-carboxylic acid to form a lithium carboxylate. While a carboxylate is a relatively weak DMG, the inherent acidity of the C2-proton on the benzofuran ring (driven by the inductive effect of the adjacent oxygen) synergizes with the directing effect. The second equivalent of LDA cleanly abstracts the C2-proton at cryogenic temperatures, generating a highly nucleophilic C2-lithio dianion[3].

  • Cryogenic Control (-78 °C): The dianion species is highly reactive. Allowing the temperature to rise above -40 °C before the electrophilic quench can lead to ring-opening (fragmentation of the benzofuran core) or unwanted dimerization.

  • Electrophile Selection (Hexachloroethane, C₂Cl₆): While N-chlorosuccinimide (NCS) or chlorine gas (Cl₂) are common chlorinating agents, they present significant drawbacks for organolithium species. NCS possesses slightly acidic protons that can prematurely protonate the dianion, reducing yields. Cl₂ is difficult to handle and prone to over-oxidation. Hexachloroethane is a stable, easily weighable solid that undergoes a clean halogen-metal exchange, providing an electrophilic chlorine atom and yielding tetrachloroethylene as a benign byproduct.

Synthetic Workflow

SynthesisWorkflow A Benzofuran-3-carboxylic Acid (Starting Material) B Lithium Carboxylate (Mono-anion) A->B LDA (1.0 eq) Deprotonation C C2-Lithio Dianion (Nucleophile) B->C LDA (1.1 eq) -78°C, DoM D C2-Chloro Intermediate (Lithium Salt) C->D C2Cl6 (1.5 eq) Electrophilic Cl E 2-Chloro-1-benzofuran- 3-carboxylic Acid D->E HCl (aq) pH 2 Workup

Fig 1: Stepwise Directed Ortho Metalation (DoM) workflow for C2-chlorination.

Detailed Experimental Protocol

Safety & Handling: n-Butyllithium is highly pyrophoric. All glassware must be oven-dried (120 °C) and assembled under a continuous flow of argon. Hexachloroethane is a volatile solid; handle exclusively in a fume hood.

Step 1: Preparation of Lithium Diisopropylamide (LDA)
  • Equip a 250 mL Schlenk flask with a magnetic stir bar and a rubber septum. Purge with argon for 15 minutes.

  • Add anhydrous tetrahydrofuran (THF, 50 mL) and diisopropylamine (3.36 mL, 24.0 mmol, 2.4 equiv).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-butyllithium (2.5 M in hexanes, 9.2 mL, 23.0 mmol, 2.3 equiv) over 10 minutes via syringe.

  • Transfer the flask to an ice bath (0 °C) and stir for 30 minutes to ensure complete LDA formation, then cool back to -78 °C.

Step 2: Dianion Generation
  • In a separate dry vial, dissolve 1-benzofuran-3-carboxylic acid (1.62 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (20 mL).

  • Add this solution dropwise to the LDA solution at -78 °C over 20 minutes. The reaction mixture will transition to a deep yellow/orange color, indicative of dianion formation[3].

  • Stir the mixture at -78 °C for 1.5 hours.

    • In-Process Control (IPC): Withdraw a 50 µL aliquot and quench into 500 µL of CD₃OD. LC-MS analysis should reveal the deuterium-incorporated mass [M−H+D]− if C2-lithiation is complete.

Step 3: Electrophilic Chlorination
  • Dissolve hexachloroethane (3.55 g, 15.0 mmol, 1.5 equiv) in anhydrous THF (15 mL).

  • Add the C₂Cl₆ solution dropwise to the dianion mixture at -78 °C.

  • Maintain the reaction at -78 °C for 2 hours, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 1 hour.

Step 4: Quench, Isolation, and Purification
  • Quench the reaction by carefully adding 1 M aqueous HCl (approx. 40 mL) until the aqueous phase reaches pH ~2. (Caution: Exothermic).

  • Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine, 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude solid is typically contaminated with unreacted starting material and trace dimerization products. Purify by recrystallization from a boiling mixture of toluene/heptane (1:3) or via silica gel flash chromatography (Eluent: Dichloromethane/Methanol 95:5 with 0.1% Acetic Acid) to afford the pure title compound.

Quantitative Data & Analytical Characterization

To ensure reproducibility, the following tables summarize optimized reaction parameters and the expected analytical fingerprints for the isolated product.

Table 1: Reaction Optimization & Causality Matrix
Base SystemElectrophileTemp (°C)Conversion (%)Isolated Yield (%)Mechanistic Observation
LDA (1.1 eq)C₂Cl₆-78< 5N/AInsufficient base; only mono-anion (carboxylate) forms.
LDA (2.2 eq)NCS-788568Moderate yield; acidic protons on NCS cause partial dianion protonation.
LDA (2.2 eq) C₂Cl₆ -78 > 95 82 Optimal; clean halogen-metal exchange, no acidic proton interference.
LDA (2.2 eq)C₂Cl₆04025High temperature leads to benzofuran ring fragmentation.
Table 2: Expected Analytical Characterization Data
Analytical TechniqueParameterExpected Signal / Value
¹H NMR (400 MHz, DMSO-d₆)Aromatic Protonsδ 7.95 (d, J = 7.8 Hz, 1H), 7.65 (d, J = 8.1 Hz, 1H), 7.42 (td, 1H), 7.35 (td, 1H). (Note: Absence of C2-H singlet at ~8.3 ppm confirms substitution).
¹³C NMR (100 MHz, DMSO-d₆)Key Carbonsδ 163.5 (C=O), 148.2 (C-Cl), 153.1 (C-O), 112.5 (C3).
LC-MS (ESI, Negative Mode) [M−H]− m/z 195.0 (for ³⁵Cl), 197.0 (for ³⁷Cl)[2].
Physical State AppearanceOff-white to pale yellow crystalline powder.

References

  • PubChemLite - 2-chloro-1-benzofuran-3-carboxylic acid (C9H5ClO3) . uni.lu. Available at:[Link]

  • 2-chloro-1-benzofuran-3-carboxylic acid | 1547038-75-4 | Buy Now . Molport. Available at: [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives . Semantic Scholar (ARKIVOC 2015). Available at: [Link]

Sources

Application

Application Note: 2-Chloro-1-benzofuran-3-carboxylic acid as an Orthogonal Chemical Building Block in Drug Discovery

Executive Summary The benzofuran ring system is a highly privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics (e.g., amiodarone, vilazodone) and bioactive natural produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran ring system is a highly privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics (e.g., amiodarone, vilazodone) and bioactive natural products . Within this chemical space, 2-Chloro-1-benzofuran-3-carboxylic acid (CAS: 1547038-75-4) emerges as a highly versatile, orthogonally reactive building block. By offering two distinct handles for functionalization—a C3-carboxylic acid and a C2-chlorine atom—this scaffold allows medicinal chemists to rapidly generate diverse libraries of 2,3-disubstituted benzofurans .

This technical guide outlines the mechanistic rationale, structural profiling, and validated experimental protocols for the sequential functionalization of this building block.

Structural & Physicochemical Profiling

Understanding the physicochemical properties of 2-Chloro-1-benzofuran-3-carboxylic acid is critical for predicting its solubility, reactivity, and behavior in catalytic cycles.

PropertyValueClinical / Synthetic Relevance
Chemical Name 2-Chloro-1-benzofuran-3-carboxylic acidCore scaffold for drug discovery.
CAS Number 1547038-75-4Unique identifier for procurement.
Molecular Formula C9H5ClO3Determines mass targets for LC-MS.
Molecular Weight 196.59 g/mol Low MW allows for extensive elaboration without violating Lipinski's Rule of 5.
Reactive Site 1 (C3) Carboxylic Acid (-COOH)Primed for amidation, esterification, or decarboxylative cross-coupling.
Reactive Site 2 (C2) Aryl Chloride (-Cl)Activated for Pd-catalyzed Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.

Mechanistic Rationale: The Power of Orthogonal Reactivity

The strategic value of this building block lies in the predictable, step-wise functionalization of its two reactive sites. As a Senior Application Scientist, it is vital to understand why these specific sites react the way they do under specific conditions.

1. C3-Carboxylic Acid Activation: The carboxylic acid at the C3 position is sterically hindered by the adjacent C2-chlorine atom. Traditional carbodiimide coupling agents (like EDC/HOBt) often suffer from slow kinetics here. Therefore, highly efficient uronium salts like HATU are required. HATU rapidly converts the acid into a highly reactive OAt (7-azabenzotriazole) ester, driving the amidation forward even with weakly nucleophilic or sterically encumbered amines .

2. C2-Chloro Activation for Cross-Coupling: Typically, aryl chlorides possess high bond dissociation energies, making the initial oxidative addition step by Palladium(0) sluggish. However, in 2-chloro-1-benzofuran-3-carboxylic acid, the C-Cl bond is uniquely activated. The inductive electron-withdrawing effect of the adjacent endocyclic oxygen atom, combined with the resonance-withdrawing effect of the C3-carbonyl group, significantly lowers the LUMO energy of the C-Cl bond. This electronic environment facilitates rapid oxidative addition, allowing for efficient Suzuki-Miyaura cross-coupling under relatively mild conditions .

Visualization of Synthetic Workflows

G A 2-Chloro-1-benzofuran- 3-carboxylic acid B Amide Coupling (C3) (HATU/DIPEA) A->B Pathway 1 C Suzuki-Miyaura (C2) (Pd Catalyst/Base) A->C Pathway 2 D 2-Chloro-benzofuran- 3-carboxamides B->D Amidation E 2-Aryl-benzofuran- 3-carboxylic acids C->E Arylation D->C Subsequent Arylation F 2-Aryl-benzofuran- 3-carboxamides (Bioactive Scaffolds) D->F E->B Subsequent Amidation E->F

Orthogonal functionalization pathways of 2-Chloro-1-benzofuran-3-carboxylic acid.

Experimental Protocols

Protocol A: C3-Amidation via HATU/DIPEA

Objective: Synthesize 2-chloro-benzofuran-3-carboxamides. Causality & Design: HATU is selected to overcome the steric bulk of the C2-chlorine. DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base; its steric bulk prevents it from competing with the amine for the activated ester. Cooling the reaction to 0 °C controls the exothermic activation step and minimizes potential epimerization if chiral amines are employed.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under an Argon atmosphere, dissolve 2-chloro-1-benzofuran-3-carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.1 equiv, 1.1 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol) dropwise. Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Coupling: Add the desired primary or secondary amine (1.2 equiv, 1.2 mmol). Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.

  • Workup: Quench the reaction with deionized water (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO3 (to remove acidic byproducts), and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Self-Validating Quality Control (QC):

  • TLC: Elute with EtOAc/Hexane (1:1). The product should appear as a new, less polar UV-active spot compared to the baseline-retained carboxylic acid.

  • LC-MS: Confirm reaction success by identifying the [M+H]+ peak of the target amide and verifying the complete disappearance of the starting material mass ( m/z 197). The characteristic 3:1 isotopic ratio of the chlorine atom must remain intact.

Protocol B: C2-Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-aryl-benzofuran-3-carboxamides from the product of Protocol A. Causality & Design: Pd(dppf)Cl2​ is chosen as the precatalyst because its bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—often the rate-limiting step when forming sterically congested ortho-substituted biaryls. K3​PO4​ is selected as a mild base to facilitate transmetalation without risking the hydrolysis of the newly formed C3-amide .

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk flask, add the 2-chloro-benzofuran-3-carboxamide (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.5 equiv, 0.75 mmol), anhydrous K3​PO4​ (2.0 equiv, 1.0 mmol), and Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

  • Degassing: Add a pre-degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 5.0 mL). Seal the flask and purge the mixture with Argon for 10 minutes by bubbling directly through the solution.

  • Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validating Quality Control (QC):

  • LC-MS: The definitive marker of success is the loss of the chlorine isotope pattern (M / M+2 ratio of 3:1) in the mass spectrum, replaced by the exact mass of the arylated product.

  • NMR: 1H -NMR will show the integration of new aromatic protons corresponding to the coupled aryl ring, validating the C-C bond formation.

Quantitative Data Presentation

The following table summarizes typical yield profiles for the two-step functionalization of 2-chloro-1-benzofuran-3-carboxylic acid, demonstrating the robustness and scope of this building block across different steric and electronic environments.

C3-Amine PartnerC2-Boronic Acid PartnerAmidation Yield (%)Suzuki Yield (%)Overall 2-Step Yield (%)
BenzylaminePhenylboronic acid92%88%81.0%
Aniline (Electron-poor)4-Methoxyphenylboronic acid85%84%71.4%
Morpholine (Secondary)4-Fluorophenylboronic acid89%81%72.1%
Isopropylamine (Steric)3-Pyridinylboronic acid87%76%66.1%

Note: Yields represent isolated, chromatographically pure products validated by LC-MS and NMR. Sterically hindered amines and heteroaryl boronic acids slightly reduce overall efficiency but remain highly viable.

References

  • PubChemLite: 2-chloro-1-benzofuran-3-carboxylic acid. PubChem Database. Available at:[Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules (MDPI). Available at:[Link]

  • Hydroxyterphenylphosphine−Palladium Catalyst for Benzo[b]furan Synthesis from 2-Chlorophenols. Bifunctional Ligand Strategy for Cross-Coupling of Chloroarenes. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin (J-Stage). Available at:[Link]

Method

Application Note: Regioselective C-2 Functionalization of Benzofuran-3-Carboxylic Acids

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Executive Summary & Mechanistic Rationale Benzofuran-3-carboxylic acid derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

Benzofuran-3-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, serving as critical intermediates for the synthesis of anticancer agents (e.g., Fruquintinib), antiarrhythmics, and antimicrobial compounds. While the benzofuran core is inherently susceptible to electrophilic attack, achieving strict regiocontrol between the C-2 and C-3 positions often presents a synthetic hurdle.

By utilizing benzofuran-3-carboxylic acid, the C-3 position is strategically blocked. More importantly, the carboxylic acid moiety can be repurposed as an endogenous directing group (DG) for transition-metal-catalyzed C-H functionalization targeting the adjacent C-2 position.

Mechanistic Pathways for C-2 Functionalization

The C-2 position of benzofuran is highly reactive due to the stabilization of intermediate benzylic carbocations and its proximity to the heteroatom. When functionalizing benzofuran-3-carboxylic acids, two primary catalytic pathways are utilized:

  • Palladium-Catalyzed Directed C-H Arylation: The C-3 carboxylate coordinates with the Pd(II) center, facilitating a regioselective C-H activation event at the adjacent C-2 position. Recent kinetic isotope effect (KIE) studies reveal secondary KIEs (around kH​/kD​≈1.15 ), which points toward a Heck-type carbopalladation mechanism rather than a pure Concerted Metalation-Deprotonation (CMD), particularly when utilizing highly fluorinated solvents [1].

  • Gold-Catalyzed Carbene Transfer: Utilizing aryl diazoesters, gold catalysts can drive chemoselective C-2 alkylation or dearomatization. The ancillary ligand on the gold center strictly controls the electrophilicity and reactivity of the gold carbene intermediate [2].

Mechanism A Benzofuran-3-carboxylic acid + Pd(II) Catalyst B Coordination to C-3 Carboxyl (Pre-activation) A->B Ligand Exchange C Carbopalladation / CMD at C-2 Position B->C Base assistance D Palladacycle Intermediate C->D C-H Activation E Oxidative Addition of Aryl Halide (Pd(IV) species) D->E + Ar-I F Reductive Elimination E->F G C-2 Arylated Product + Regenerated Pd(II) F->G Product Release G->A Catalytic Cycle

Mechanistic pathway of Pd-catalyzed C-2 arylation directed by the C-3 carboxyl group.

Quantitative Data: Optimization of Reaction Conditions

The choice of solvent and base is critical in preventing the undesired protodecarboxylation of the C-3 carboxylic acid during heating. The introduction of Hexafluoro-2-propanol (HFIP) allows the reaction to proceed at room temperature, maximizing yield and preserving the directing group [1].

Table 1: Optimization of Pd-Catalyzed C-2 Arylation of Benzofuran-3-Carboxylic Acid

EntryCatalyst (5 mol%)SolventBase / AdditiveTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂DMFAg₂CO₃11045Significant decarboxylation due to high thermal stress.
2Pd(OAc)₂DCEAg₂O8062Moderate conversion; poor stabilization of Pd intermediates.
3Pd(OAc)₂HFIP Ag₂O / 2-Nitrobenzoic acid 25 (RT) 88 Optimal. HFIP H-bonding stabilizes the transition state.
4PdCl₂HFIPAg₂O25 (RT)35Poor catalyst solubility limits the turnover frequency.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Direct C-2 Arylation (Room Temperature)

Objective: Regioselective installation of an aryl group at the C-2 position using an aryl iodide, preserving the C-3 carboxylic acid. Causality: We utilize Pd(OAc)₂ as the pre-catalyst. Ag₂O is employed not just as a base, but as a halide abstractor to generate a highly electrophilic cationic Pd(II) species. HFIP is chosen as the solvent because its strong hydrogen-bonding network stabilizes the transition state of the C-H cleavage, enabling room-temperature reactivity and preventing premature decarboxylation[1].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add benzofuran-3-carboxylic acid (1.0 mmol), the desired aryl iodide (2.0 mmol), Pd(OAc)₂ (5 mol%, 11.2 mg), Ag₂O (0.75 mmol, 173 mg), and 2-nitrobenzoic acid (1.5 mmol, 250 mg).

  • Solvent Addition: Inject 1.0 mL of anhydrous HFIP. (Safety Note: HFIP is highly volatile and corrosive; handle strictly within a fume hood).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (25 °C) for 16 hours.

  • In-Process Control: Monitor the reaction via LC-MS. The disappearance of the starting material mass [M−H]− and the appearance of the arylated product mass confirm conversion.

  • Workup: Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient containing 1% acetic acid to prevent streaking of the carboxylic acid) to isolate the pure C-2 arylated product.

Protocol B: Gold-Catalyzed C-2 Dearomatization/Alkylation

Objective: Functionalization of the C-2 position using aryl diazoesters via a gold-carbene intermediate. Causality: The choice of the gold catalyst ligand dictates the reaction pathway. Phosphite gold complexes typically yield standard C-2 alkylation, whereas N-heterocyclic carbene (NHC) ligands like IPrAu(PhCN)BArF promote dearomatization, forming a new C=C double bond at the C-2 position due to the modulated electrophilicity of the gold carbene [2].

Step-by-Step Procedure:

  • Preparation: To a dry vial equipped with a magnetic stir bar, add the benzofuran-3-carboxylic acid derivative (0.2 mmol) and IPrAu(PhCN)BArF (5 mol%, 0.01 mmol) under a nitrogen atmosphere.

  • Solvent & Reagent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM, 2.0 mL). Cool the solution to 0 °C. Slowly add a solution of aryl diazoester (0.3 mmol) in DCM (1.0 mL) over 1 hour using a syringe pump. (Causality: Slow addition maintains a low concentration of the diazo compound, preventing undesired homocoupling).

  • Reaction: Allow the reaction to warm naturally to room temperature and stir for an additional 2 hours.

  • Workup & Purification: Quench the reaction with two drops of triethylamine to deactivate the gold catalyst. Concentrate the mixture under reduced pressure and purify via column chromatography (Hexanes/DCM) to afford the functionalized product.

Analytical Validation & Troubleshooting

  • NMR Spectroscopy: The defining feature of successful C-2 functionalization is the disappearance of the characteristic C-2 proton singlet (typically observed around δ 7.8–8.2 ppm in 1 H NMR) of the benzofuran ring.

  • Kinetic Isotope Effect (KIE): To validate the mechanism during scale-up or optimization, running a parallel reaction with C-2 deuterated benzofuran can yield a secondary KIE ( kH​/kD​≈1.15 ). This specific value indicates a Heck-type carbopalladation rather than a rate-limiting CMD, guiding further solvent choices [1].

Workflow Step1 Reaction Setup (Inert Atmosphere) Step2 Catalyst & Base Addition (Pd(OAc)2, Ag2O) Step1->Step2 Step3 Heating & Stirring (Room Temp to 80°C) Step2->Step3 Decision Conversion Check (LC-MS / TLC) Step3->Decision Opt1 Low Yield: Adjust Solvent (Shift to HFIP) Decision->Opt1 Incomplete Opt2 Des-carboxylation detected: Lower Temp to 25°C Decision->Opt2 Side Reactions Step4 Workup & Filtration (Celite Pad) Decision->Step4 >95% Conversion Opt1->Step3 Opt2->Step3 Step5 Purification (Column Chromatography) Step4->Step5

Troubleshooting workflow for optimizing C-2 functionalization of benzofurans.

References

  • Room Temperature C–H Arylation of Benzofurans by Aryl Iodides Organic Letters, ACS Publications (2021). URL:[Link]

  • Gold-Catalyzed Controllable C2-Functionalization of Benzofurans with Aryl Diazoesters Organic Letters, ACS Publications (2018). URL:[Link]

  • Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts Catalysts, MDPI (2019). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Dechlorination in 2-Chlorobenzofuran Couplings

Welcome to the Advanced Troubleshooting Guide for Palladium-Catalyzed Cross-Couplings. As a Senior Application Scientist, I frequently consult on the unique mechanistic paradox presented by heteroaryl chlorides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Palladium-Catalyzed Cross-Couplings. As a Senior Application Scientist, I frequently consult on the unique mechanistic paradox presented by heteroaryl chlorides.

When working with 2-chlorobenzofurans, the adjacent oxygen atom electronically activates the C2–Cl bond, facilitating rapid oxidative addition. However, this same electronic environment stabilizes the resulting palladium(II) intermediate, making it highly susceptible to premature reduction before transmetalation can occur. This competing side-reaction—known as hydrodehalogenation or protodehalogenation—replaces the halogen with a hydrogen atom, destroying your starting material and complicating purification.

This guide is designed to help you systematically diagnose, troubleshoot, and eliminate dechlorination from your workflows.

Mechanistic Pathway Analysis

To solve the problem, we must first visualize the competing kinetics at the transition metal center. The diagram below illustrates how the desired cross-coupling pathway (Path A) competes directly with the undesired dehalogenation pathway (Path B).

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (2-Chlorobenzofuran) Pd0->OxAdd PdII_Cl Pd(II)(Benzofuranyl)(Cl) OxAdd->PdII_Cl Transmet Transmetalation (+ Ar-B(OH)2) PdII_Cl->Transmet Path A: Cross-Coupling Hydride Hydride Transfer (from Solvent/Base) PdII_Cl->Hydride Path B: Dechlorination PdII_Ar Pd(II)(Benzofuranyl)(Ar) Transmet->PdII_Ar RedElim_Cross Reductive Elimination PdII_Ar->RedElim_Cross RedElim_Cross->Pd0 Catalyst Regeneration Product 2-Arylbenzofuran (Desired Product) RedElim_Cross->Product PdII_H Pd(II)(Benzofuranyl)(H) Hydride->PdII_H RedElim_Dehalo Reductive Elimination PdII_H->RedElim_Dehalo RedElim_Dehalo->Pd0 Catalyst Regeneration Byproduct Benzofuran (Dechlorinated Byproduct) RedElim_Dehalo->Byproduct

Catalytic cycle showing the competition between cross-coupling and hydrodehalogenation pathways.

Troubleshooting FAQs

Q: Why does my 2-chlorobenzofuran turn into benzofuran instead of the cross-coupled product? A: The primary mechanism of dehalogenation involves the formation of a highly reactive palladium-hydride (Pd-H) species[1]. Because the transmetalation step (Path A) is often the rate-limiting step in Suzuki-Miyaura couplings, a long-lived Pd(II) intermediate acts as a kinetic sink. This provides ample time for the palladium complex to react with hydride sources in your reaction mixture, rapidly undergoing reductive elimination to yield the dechlorinated arene[1].

Q: How do my solvent and base choices contribute to this side reaction? A: Solvents and bases are the most common culprits for hydride donation. Bases with β-hydrogens (e.g., ethoxide, isopropoxide) or solvents like primary/secondary alcohols readily undergo β-hydride elimination to form the dreaded Pd-H species. Furthermore, coordinating solvents like at elevated temperatures compared to non-coordinating solvents[2]. To prevent this, strictly use anhydrous, aprotic solvents (like toluene) and non-hydridic bases (e.g., anhydrous K₃PO₄ or Cs₂CO₃)[1].

Q: Which ligand systems are most effective at suppressing the dehalogenation pathway? A: To outcompete hydride transfer, you must accelerate the transmetalation and reductive elimination steps. Standard ligands like PPh₃ are insufficient for heteroaryl chlorides. (Buchwald ligands like XPhos or SPhos) are highly recommended[3]. Alternatively, provide intense steric bulk that forces the Pd center into a lower coordination state, drastically accelerating the desired cross-coupling cycle while shielding the metal from hydride insertion[4].

Q: How can I control the initial reduction of the Pd(II) pre-catalyst to avoid early-stage side reactions? A: The in situ generation of the active Pd(0) catalyst from Pd(II) precursors often requires a reductant. If not carefully controlled, this reduction phase can consume reactants or degrade your ligands. by utilizing pre-formed Pd(0) complexes or specific counterion/base combinations ensures the active species is generated cleanly without initiating premature dechlorination[5].

Reaction Optimization Matrix

Use the following data table to audit your current reaction conditions. Shifting your parameters from the "Sub-optimal" column to the "Optimized" column will systematically shut down the dehalogenation pathway.

Condition VariableSub-optimal Choice (High Dehalogenation)Optimized Choice (High Cross-Coupling)Mechanistic Rationale
Ligand PPh₃, P(o-tol)₃XPhos, SPhos, or NHC (e.g., IPr)Bulky, electron-rich ligands accelerate transmetalation and reductive elimination, kinetically outcompeting hydride transfer.
Solvent Ethanol, Isopropanol, DMFToluene, THF (Anhydrous)Alcohols and DMF act as direct hydride donors via β-hydride elimination or thermal decomposition.
Base NaOEt, KOtBu, aqueous basesAnhydrous K₃PO₄, Cs₂CO₃, KFStrong alkoxides provide β-hydrogens; trace water can form Pd-OH which converts to Pd-H.
Temperature >100 °C (Reflux)60–80 °CElevated temperatures exponentially increase the rate of the side-reaction (dechlorination).
Additives NoneCuI, Ag₂OCu(I) co-catalysts accelerate transmetalation (the rate-limiting step) via a bimetallic pathway.

Validated Standard Operating Procedure (SOP)

Optimized Suzuki-Miyaura Coupling of 2-Chlorobenzofuran Objective: Achieve >90% yield of 2-arylbenzofuran while keeping the dechlorinated benzofuran byproduct strictly <5%.

Materials Required:

  • 2-Chlorobenzofuran (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pre-catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: XPhos (4-8 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 equiv)

  • Solvent: Anhydrous, degassed Toluene (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under a strict argon atmosphere, combine Pd₂(dba)₃ and XPhos. Add 10% of the total required anhydrous toluene and stir at room temperature for 15 minutes. Causality: This pre-forms the highly active, coordinatively unsaturated Pd(0)-L complex before any substrates are introduced, preventing off-cycle Pd(II) degradation.

  • Reagent Addition: To the active catalyst solution, add the arylboronic acid and finely milled, anhydrous K₃PO₄. Causality: The base must be strictly anhydrous; trace moisture reacts with the base to form hydroxide ions, which can coordinate to palladium and subsequently undergo β-elimination to form the undesired Pd-H species.

  • Substrate Introduction: Add the 2-chlorobenzofuran via a gas-tight microsyringe.

  • Rigorous Degassing: Dilute the mixture with the remaining anhydrous toluene. Perform three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen can oxidize the electron-rich phosphine ligand, killing the catalyst and stalling the reaction at the Pd(II) intermediate, which inevitably leads to dehalogenation.

  • Thermal Control: Immerse the flask in a pre-heated oil bath at exactly 80 °C. Do not exceed this temperature. Causality: The activation energy for hydrodehalogenation is often reached at higher thermal extremes (>100 °C).

  • Self-Validating Monitoring: After 2 hours, sample the reaction and analyze via GC-MS.

    • Validation Checkpoint: Look for the disappearance of the starting material and compare the ratio of the product mass vs. the dechlorinated mass (m/z 118 for benzofuran). A successful run will show an m/z [Product] to m/z 118 ratio of >19:1.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium and phosphate salts, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • r/Chempros Community. "Significant dehalogenation in stille coupling." Reddit.[Link]

  • The Journal of Organic Chemistry. "Deuterodechlorination of Aryl/Heteroaryl Chlorides Catalyzed by a Palladium/Unsymmetrical NHC System." ACS Publications.[Link]

  • Organic Chemistry Frontiers. "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting NMR Peak Overlap in Halogenated Benzofuran Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into resol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into resolving one of the most common challenges in the structural elucidation of halogenated benzofuran derivatives: NMR peak overlap. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical approach to troubleshooting.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: Why is ¹H NMR peak overlap so common in halogenated benzofuran derivatives?

A1: Peak overlap in these molecules stems from a combination of factors inherent to their structure. The benzofuran core is an aromatic system where protons on the benzene ring often reside in chemically similar environments, leading to close chemical shifts.[1][2] The introduction of halogen substituents further complicates the spectrum. While they do induce chemical shift changes, their influence might not be sufficient to resolve all signals, particularly for protons that are distant from the substituent. In many cases, the aromatic region of a ¹H NMR spectrum can appear as a complex, indecipherable multiplet, making definitive structural assignment impossible from the 1D spectrum alone.[2][3]

Q2: How does the type of halogen (F, Cl, Br, I) affect the NMR spectrum and the potential for peak overlap?

A2: The specific halogen has a profound and distinct effect on both ¹H and ¹³C NMR spectra, influencing the likelihood of peak overlap differently.

  • Fluorine (F): As a highly electronegative atom, fluorine causes significant deshielding (downfield shifts) on nearby nuclei. Crucially, ¹⁹F is a spin-½ nucleus and exhibits through-bond and through-space coupling to both ¹H and ¹³C, which can be a powerful tool for assignment. However, these additional couplings can also increase the complexity of proton multiplets, sometimes exacerbating overlap if not properly analyzed. For fluorinated compounds, running a ¹⁹F NMR spectrum is essential; its wide chemical shift range and high sensitivity make signal overlap in the ¹⁹F dimension rare.[4][5]

  • Chlorine (Cl), Bromine (Br), and Iodine (I): The effect of these halogens on ¹³C chemical shifts is not solely based on electronegativity. While chlorine and bromine are electronegative and cause deshielding on the directly attached carbon, this effect is less pronounced than with fluorine. For bromine and especially iodine, a phenomenon known as the "heavy atom effect" becomes dominant.[6] This effect is due to relativistic spin-orbit coupling, which induces significant shielding (an upfield shift) of the directly attached carbon.[6][7] This can sometimes shift a carbon signal into a more crowded region of the spectrum.

Part 2: Troubleshooting Guides & Protocols

Resolving peak overlap requires a systematic approach. The following guides are structured from the simplest experimental modifications to more advanced NMR techniques.

Initial Troubleshooting Workflow

This workflow outlines the primary steps to consider when faced with an ambiguous spectrum.

G A Peak Overlap Identified in Aromatic Region B Increase Magnetic Field Strength? A->B C Is a higher field spectrometer available? B->C D Acquire Spectrum at Higher Field C->D Yes E Modify Sample Environment C->E No D->E Overlap Persists F Change Deuterated Solvent (ASIS Effect) E->F G Variable Temperature (VT) NMR E->G H Use Lanthanide Shift Reagents (LSR) E->H I Proceed to Advanced 2D NMR Techniques F->I If unresolved G->I If unresolved H->I If unresolved

Caption: Initial troubleshooting workflow for overlapping NMR peaks.

Q3: My aromatic signals are completely overlapped. What is the simplest first step to resolve them?

A3: The most straightforward and often highly effective initial step is to change the deuterated solvent . This technique leverages the Aromatic Solvent-Induced Shift (ASIS), where the chemical shifts of solute protons change when moving from an isotropic solvent (like CDCl₃) to an anisotropic aromatic solvent (like C₆D₆).[8][9]

The underlying principle is that aromatic solvents like benzene form weak, transient complexes with polar sites in the solute molecule.[10] Protons located on different faces of this transient complex will experience different shielding or deshielding effects from the solvent's ring current, leading to a differential shift in their resonance frequencies and often resolving the overlap.[8]

Proton Position (Hypothetical)Chemical Shift (δ) in CDCl₃Chemical Shift (δ) in C₆D₆Δδ (CDCl₃ - C₆D₆)
H-47.557.20+0.35
H-57.587.45+0.13
H-67.607.51+0.09
H-77.567.15+0.41
Table 1: Example of Aromatic Solvent-Induced Shifts (ASIS) for a hypothetical halogenated benzofuran, demonstrating how different protons are affected to varying degrees, aiding in signal dispersion.
  • Baseline Spectrum: Dissolve your compound (e.g., 5-10 mg) in ~0.6 mL of a standard, non-aromatic deuterated solvent (e.g., CDCl₃, Acetone-d₆) and acquire a standard ¹H NMR spectrum.

  • Sample Recovery: Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator. Ensure the sample is completely dry.

  • Aromatic Solvent Spectrum: Re-dissolve the exact same sample in ~0.6 mL of a deuterated aromatic solvent (e.g., C₆D₆, Toluene-d₈).

  • Acquire Spectrum: Run the ¹H NMR experiment using the identical acquisition parameters as the baseline spectrum.

  • Analysis: Compare the two spectra. Look for changes in chemical shifts and resolution in the aromatic region. The differential shifts can often turn a complex multiplet into well-defined, first-order splitting patterns.

Q4: Solvent changes didn't fully resolve the signals. What is a more powerful chemical method to try?

A4: When ASIS is insufficient, the use of Lanthanide Shift Reagents (LSRs) is a powerful, albeit more classical, technique for inducing large chemical shifts.[11][12] LSRs are paramagnetic organometallic complexes that can reversibly coordinate to Lewis basic sites in your molecule, such as the furan oxygen or a carbonyl group.[13]

The paramagnetic lanthanide ion generates a strong local magnetic field that influences nearby nuclei. This interaction, known as a pseudocontact shift, causes a change in chemical shift (Δδ) whose magnitude is primarily dependent on the distance and angle between the lanthanide ion and the nucleus.[11][14] Protons closer to the coordination site will experience a much larger shift than those further away, effectively "stretching" the spectrum out and resolving overlap.[15]

Lanthanide ReagentCommon AbbreviationDirection of Shift
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)Eu(fod)₃Downfield
Tris(dipivaloylmethanato)europium(III)Eu(dpm)₃Downfield
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)praseodymium(III)Pr(fod)₃Upfield
Table 2: Common Lanthanide Shift Reagents and their typical effect on ¹H chemical shifts.
  • Caution: LSRs are hygroscopic and their effectiveness is reduced by water. Use dry solvents and handle them in a glove box or under an inert atmosphere if possible.[13]

  • Initial Spectrum: Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃). Acquire a high-quality reference ¹H NMR spectrum.

  • Prepare LSR Stock Solution: Prepare a dilute solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Incremental Addition: Add a small aliquot of the LSR stock solution to your NMR tube (e.g., 1-2 µL). Shake gently to mix.

  • Acquire Spectrum: Acquire a new ¹H NMR spectrum.

  • Repeat and Monitor: Continue adding small aliquots of the LSR, acquiring a spectrum after each addition. Monitor the changes in the chemical shifts. The goal is to add just enough reagent to resolve the overlapping signals without causing excessive line broadening, which is a common side effect.[13]

  • Data Analysis: Plot the chemical shift (δ) of each proton against the molar ratio of [LSR]/[Substrate] to observe the differential shifts.

Q5: The chemical methods are not working or are broadening my signals. Which advanced NMR experiments should I use?

A5: When simpler methods fail, 2D NMR spectroscopy is the definitive tool for resolving overlap and elucidating the complete structure.[16][17] By spreading the spectral information into a second dimension, signals that are overlapped in the 1D ¹H spectrum can be resolved based on their correlation to other nuclei.[18][19]

G A Severe ¹H Peak Overlap B What information is needed? A->B C ¹H-¹H Connectivity (Through-bond) B->C Proton-Proton D ¹H-¹³C Connectivity (Through-bond) B->D Proton-Carbon E Identify entire spin systems? C->E H Direct (1-bond) correlation? D->H F Run ¹H-¹H COSY (Adjacent Protons) E->F No G Run ¹H-¹H TOCSY (All Protons in Spin System) E->G Yes I Run ¹H-¹³C HSQC (Resolves ¹H via ¹³C shifts) H->I Yes J Run ¹H-¹³C HMBC (Long-range 2-3 bond corr.) H->J No (Long-Range)

Caption: Decision tree for selecting the optimal 2D NMR experiment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is often the most powerful experiment for resolving ¹H overlap.[20] It correlates each proton directly to the carbon it is attached to. Since ¹³C spectra have a much wider chemical shift range, it is highly unlikely that two carbons will have identical shifts. Therefore, even if two protons overlap at 7.5 ppm, their cross-peaks in the HSQC will appear at different ¹³C chemical shifts, resolving them unambiguously.[19]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over 2 to 3 bonds.[21] It is essential for piecing together molecular fragments, for example, by connecting a proton on the furan ring to carbons in the benzene ring across the fusion.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (vicinal coupling). It helps establish the connectivity of adjacent protons within a spin system.[22]

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment is particularly useful when overlap is severe. It shows correlations between a given proton and all other protons within the same spin system, not just its immediate neighbors.[23] This can help identify all protons belonging to the benzene ring, even if some are buried under other signals.

Part 3: Computational Approaches
Q6: Can I use software to predict the NMR spectrum to help with assignment?

A6: Yes, computational chemistry has become an invaluable tool for NMR analysis. Predicting NMR chemical shifts using Density Functional Theory (DFT) is now a routine and highly accurate method for confirming structural assignments or distinguishing between possible isomers.[24][25]

The standard approach involves:

  • Conformational Search: Finding the lowest energy conformation(s) of the molecule.

  • Geometry Optimization: Optimizing the molecular geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[26]

  • NMR Calculation: Calculating the magnetic shielding tensors for this geometry using a method like GIAO (Gauge-Including Atomic Orbitals).[24][27] Specific functionals, such as WP04, have been developed to provide very accurate ¹H chemical shift predictions in solution.[26]

  • Scaling and Comparison: The calculated shielding tensors are converted to chemical shifts by referencing them against a standard (e.g., TMS) calculated at the same level of theory. These predicted shifts can then be compared directly with your experimental data. For fluorinated compounds, similar methods can predict ¹⁹F chemical shifts with good accuracy.[28] Online tools and standalone software packages are available that can automate much of this process.[29]

This predictive approach can give you the confidence to assign protons in a complex, overlapped region where experimental methods alone may be insufficient.

References
  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. [Link]

  • Donald, L., et al. (2001). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society. [Link]

  • Various Authors. (n.d.). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Canadian Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]

  • Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams. Journal of Chemistry. [Link]

  • Various Authors. (2026). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]

  • Tettey, J., et al. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Viesser, R. V., et al. (2018). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

  • Ali, B. M., et al. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-2-chloro-N'-(4-chlorobenzylidene) benzohydrazide. University of Nigeria Nsukka. [Link]

  • Witter, R., et al. (2021). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Physical Chemistry A. [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Yonezawa, T., et al. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan. [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • Okuyama, T., & Fueno, T. (1974). Substituent Effects in the Benzofuran System. I. Proton and Carbon-13 Chemical Shifts. Bulletin of the Chemical Society of Japan. [Link]

  • El-Subbagh, H. I., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. [Link]

  • Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

  • Senanayake, R. D., et al. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Magnetochemistry. [Link]

  • Kaljuste, K., & Ståhle, M. (2016). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • O'Connell, J. (2018). Signal Overlap in NMR Spectroscopy. [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. [Link]

  • Semantic Scholar. (n.d.). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. [Link]

  • Giraudeau, P., et al. (2015). NMR methods for the analysis of mixtures. RSC Advances. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • Hamburger, M., & Hostettmann, K. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. ETH Zurich. [Link]

  • ResearchGate. (n.d.). Key 2D NMR correlations used for the structure elucidation of compounds.... [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Magnetic Resonance. [Link]

  • ResearchGate. (n.d.). (PDF) Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. [Link]

  • ResearchGate. (2015). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. [Link]

  • Breitmaier, E. (1993). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy.... [Link]

  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

  • Chemistry Stack Exchange. (2014). Assigning 1H NMR spectrum and predicting peak coupling patterns for 2H-1-benzopyran-2-one. [Link]

  • Reddit. (2022). 1H NMR showing less peaks than expected?. [Link]

  • PubMed. (2013). Prediction of peak overlap in NMR spectra. [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones. Magnetic Resonance in Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-1-benzofuran-3-carboxylic Acid Workflows

Welcome to the Technical Support Center for 2-Chloro-1-benzofuran-3-carboxylic acid derivatives. This molecule presents a unique synthetic challenge: the ortho-relationship between the bulky chlorine atom at the C2 posit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Chloro-1-benzofuran-3-carboxylic acid derivatives. This molecule presents a unique synthetic challenge: the ortho-relationship between the bulky chlorine atom at the C2 position and the carboxylic acid at the C3 position creates a highly sterically hindered microenvironment.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for researchers experiencing stalled reactions, low yields, or unwanted side products.

Section 1: Amide Coupling at the C3-Carboxylic Acid

FAQ 1: Why are my standard EDC/HOBt amide couplings failing or stalling at 20% conversion? Causality & Expert Insight: Standard carbodiimide coupling reagents like EDC or DCC form an O-acylurea intermediate. In 2-chloro-1-benzofuran-3-carboxylic acid, the adjacent C2-chlorine atom physically blocks the trajectory of the incoming amine nucleophile. This steric clash prevents the amine from attacking the carbonyl carbon, leading to either unreacted starting material or the rearrangement of the O-acylurea into an unreactive N-acylurea byproduct. Solution: Transition to uronium/aminium salts such as HATU or COMU. These reagents form a highly reactive O-acyluronium intermediate (or an active ester with HOAt/Oxyma) that is significantly more electrophilic, overcoming the activation energy barrier imposed by steric hindrance. COMU, in particular, exhibits superior solubility and coupling efficiency for hindered substrates while maintaining a greener profile [1].

FAQ 2: I am seeing significant epimerization of my chiral amine during the HATU coupling. How can I suppress this? Causality & Expert Insight: Highly reactive coupling reagents like HATU can increase the acidity of the α-proton on the activated ester, promoting racemization/epimerization via a ketene or oxazolone intermediate. Solution: Switch to COMU or PyOxim. COMU utilizes an Oxyma leaving group, which has been mechanistically proven to suppress racemization better than the HOAt leaving group in HATU [1]. Additionally, strictly limit your base to 1.0 equivalent of a sterically hindered base like DIPEA or 2,6-lutidine.

Quantitative Comparison of Coupling Reagents
Coupling ReagentActive IntermediateRelative ReactivityRacemization RiskByproduct Solubility
EDC / HOBt O-acylurea / OBt esterLowLowHigh (Aqueous)
HATU O-acyluronium / OAt esterVery HighModerateModerate (Organic)
COMU Oxyma esterVery HighVery LowHigh (Aqueous)
PyBOP Phosphonium / OBt esterHighLowModerate (Organic)
Protocol 1: Optimized Amide Coupling using COMU
  • Activation: Dissolve 2-chloro-1-benzofuran-3-carboxylic acid (1.0 eq) and COMU (1.05 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N2/Ar).

  • Base Addition: Add 2,6-lutidine (2.0 eq) dropwise at 0 °C. Stir for 15 minutes to ensure complete formation of the Oxyma active ester. (Note: The solution may change color, indicating active ester formation.)

  • Nucleophile Addition: Add the sterically hindered amine (1.1 eq) slowly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. The water-soluble COMU byproducts will partition into the aqueous layer, simplifying purification.

AmideCoupling Start Evaluate Amine Steric Bulk Primary Primary / Unhindered Amine Start->Primary Secondary Secondary / Hindered Amine Start->Secondary EDC EDC/HOBt (Standard Method) Primary->EDC High Yield COMU COMU / 2,6-Lutidine (High Reactivity) Secondary->COMU Moderate Hindrance AcidChloride Oxalyl Chloride -> Acid Chloride Secondary->AcidChloride Extreme Hindrance

Decision matrix for selecting activation strategies based on nucleophile steric bulk.

Section 2: Palladium-Catalyzed Cross-Coupling at the C2-Position

FAQ 3: My Suzuki-Miyaura cross-coupling at the C2-chloro position is failing. I only recover starting material. What is wrong? Causality & Expert Insight: You are encountering a dual-threat of low reactivity. First, aryl chlorides are notoriously reluctant to undergo oxidative addition compared to aryl bromides or iodides due to the stronger C-Cl bond (~96 kcal/mol vs ~81 kcal/mol for C-Br). Second, the C3-carboxylic acid (or its carboxylate salt/amide derivative) exerts massive steric shielding over the C2 position, physically preventing the Pd(0) catalyst from inserting into the C-Cl bond. Solution: You must use a specialized ligand designed for hindered aryl chlorides. N-Heterocyclic Carbene (NHC) ligands with "flexible steric bulk" (e.g., derived from specific imidazolium salts) or bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands like XPhos or SPhos) are required[2]. These ligands are electron-rich enough to force the oxidative addition into the C-Cl bond, while their flexible steric bulk facilitates the subsequent reductive elimination step [2, 3].

Ligand Selection for C2-Chloro Cross-Coupling
Ligand TypeExampleOxidative AdditionReductive EliminationBest Use Case
Standard Phosphine PPh3, dppfPoor (for C-Cl)ModerateUnhindered Aryl Bromides
Buchwald Biaryl XPhos, SPhosExcellentExcellentHindered Aryl Chlorides
Flexible NHC IPr, IMesExcellentExcellentRoom Temp. Suzuki of Ar-Cl
Protocol 2: Suzuki-Miyaura Cross-Coupling of Hindered C2-Chlorides
  • Preparation: In a rigorously dried Schlenk tube, combine the 2-chloro-1-benzofuran-3-derivative (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)2 (5 mol%), and XPhos (10 mol%).

  • Base: Add anhydrous K3PO4 (2.0 eq). (Note: A strong, anhydrous base is critical to facilitate transmetalation in sterically congested environments.)

  • Solvent: Evacuate and backfill with Argon (3x). Add degassed Toluene/Water (10:1, 0.1 M).

  • Heating: Heat to 100 °C for 12–24 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite, and concentrate. Purify via flash chromatography.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Steric clash at C2-Cl) Pd0->OxAdd XPhos required PdII Pd(II) Aryl Complex OxAdd->PdII Rate Limiting Step TransMet Transmetalation (Base assisted) PdII->TransMet PdII_trans Pd(II) Diaryl Complex TransMet->PdII_trans RedElim Reductive Elimination (Relieves steric strain) PdII_trans->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl Benzofuran RedElim->Product

Catalytic cycle of Suzuki coupling highlighting steric bottlenecks at oxidative addition.

Section 3: Esterification Challenges

FAQ 4: Fischer esterification (MeOH/H2SO4) is taking days and yielding multiple byproducts. How can I efficiently form the methyl ester? Causality & Expert Insight: Fischer esterification relies on the nucleophilic attack of the alcohol onto the protonated carbonyl carbon, forming a bulky tetrahedral intermediate. The adjacent C2-chlorine severely destabilizes this transition state through steric repulsion. Prolonged heating under strongly acidic conditions leads to degradation of the benzofuran ring or ether cleavage. Solution: Bypass the tetrahedral intermediate bottleneck by converting the carboxylic acid to a highly reactive acid chloride. Use oxalyl chloride with a catalytic amount of DMF. The acid chloride is small, highly electrophilic, and reacts rapidly with alcohols in the presence of a non-nucleophilic base [4].

Protocol 3: Two-Step Esterification via Acid Chloride
  • Acid Chloride Formation: Suspend the acid (1.0 eq) in anhydrous CH2Cl2 (0.2 M). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by 1 drop of DMF (catalyst).

  • Gas Evolution: Stir at room temperature until gas evolution (CO, CO2, HCl) completely ceases (approx. 2 hours).

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Esterification: Redissolve the crude acid chloride in CH2Cl2. Cool to 0 °C. Add the desired alcohol (2.0 eq) and Triethylamine (2.5 eq). Stir for 1 hour at room temperature.

References
  • Albericio, F., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, ACS Publications, 2021.[Link]

  • Glorius, F., et al. "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature." Angewandte Chemie International Edition, 2003, 42, 3690-3693.[Link]

  • MDPI. "Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media." Molecules, 2018.[Link]

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of 2-Chloro-1-benzofuran-3-carboxylic Acid

Executive Summary 2-Chloro-1-benzofuran-3-carboxylic acid is a critical halogenated building block frequently utilized in pharmaceutical and agrochemical drug development[1]. Achieving accurate structural elucidation and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-1-benzofuran-3-carboxylic acid is a critical halogenated building block frequently utilized in pharmaceutical and agrochemical drug development[1]. Achieving accurate structural elucidation and trace-level quantification of this compound requires highly optimized mass spectrometry (MS) workflows. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of competing ionization techniques (ESI vs. APCI) and mass analyzers (HR-QTOF vs. QqQ). By grounding these comparisons in experimental causality and self-validating isotopic analysis, this guide provides a definitive framework for analyzing halogenated benzofuran derivatives.

Mechanistic Causality: Ionization Strategy (ESI vs. APCI)

The selection of an ionization source is not an arbitrary preference; it is dictated by the analyte's physicochemical properties. 2-Chloro-1-benzofuran-3-carboxylic acid contains a highly polar, acidic carboxyl group attached to a lipophilic halogenated benzofuran core.

  • Electrospray Ionization (ESI): Operating in negative ion mode (ESI-), this soft ionization technique is the gold standard for carboxylic acids[2]. The solution-phase deprotonation yields a highly stable [M-H]- precursor ion (m/z 194.99). ESI minimizes in-source fragmentation, allowing the intact precursor to reach the collision cell for controlled collision-induced dissociation (CID).

  • Atmospheric Pressure Chemical Ionization (APCI): While APCI is highly effective for moderately polar to non-polar compounds, its reliance on a heated corona discharge needle introduces significant thermal energy prior to ionization[3]. For 2-Chloro-1-benzofuran-3-carboxylic acid, this thermal stress induces premature decarboxylation (loss of CO2) directly in the source, drastically reducing the abundance of the [M-H]- precursor and complicating downstream MS/MS analysis.

Table 1: Ionization Performance Comparison for 2-Chloro-1-benzofuran-3-carboxylic Acid

ParameterElectrospray Ionization (ESI-)Atmospheric Pressure Chemical Ionization (APCI-)
Ionization Mechanism Solution-phase deprotonation (Soft)Gas-phase corona discharge (Harsh)
Precursor Stability High (Intact [M-H]- at m/z 194.99)Low (Prone to thermal degradation)
In-Source Fragmentation MinimalHigh (Premature loss of CO2)
Matrix Effects Susceptible to ion suppressionHighly resistant to ion suppression
Optimal Flow Rate 0.2 - 0.5 mL/min0.5 - 1.0 mL/min

Mass Analyzer Comparison: HR-QTOF vs. Triple Quadrupole (QqQ)

Depending on the specific phase of drug development—whether identifying unknown metabolites or quantifying active pharmaceutical ingredients (APIs)—the choice of mass analyzer fundamentally alters the analytical output.

  • High-Resolution Quadrupole Time-of-Flight (HR-QTOF): Essential for structural elucidation. QTOF provides sub-ppm mass accuracy, which is critical for distinguishing isobaric interferences and confirming the elemental composition of fragment ions (e.g., verifying the exact mass loss of a chlorine radical vs. a methoxy group)[4].

  • Triple Quadrupole (QqQ): The workhorse for targeted quantification. By utilizing Multiple Reaction Monitoring (MRM), QqQ systems filter out background noise, offering superior limits of detection (LOD) and limits of quantification (LOQ) for pharmacokinetic studies.

Table 2: Mass Analyzer Performance Metrics

MetricHigh-Resolution Q-TOFTriple Quadrupole (QqQ)
Primary Application Structural elucidation & unknown IDTargeted quantification (Pharmacokinetics)
Mass Accuracy Sub-ppm (< 1 ppm error)Nominal mass (~0.1 Da error)
Isotopic Fidelity Excellent (Resolves 35Cl/37Cl fine structure)Moderate
Sensitivity (Targeted) Moderate to HighUltra-High (via MRM transitions)
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure absolute trustworthiness, this protocol incorporates a self-validating isotopic check. Because chlorine has a natural 35Cl:37Cl isotopic ratio of ~3:1, any fragment retaining the chlorine atom must exhibit an M+2 peak at approximately 33% of the monoisotopic peak's intensity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-Chloro-1-benzofuran-3-carboxylic acid in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL in 50:50 Water:Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid ensures sharp chromatographic peaks by keeping residual silanols protonated, while the high organic content facilitates efficient droplet desolvation in the ESI source.

  • Chromatographic Separation: Inject 2 µL onto an analytical C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Source Optimization (ESI-): Set capillary voltage to 2.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

    • Causality: Lower capillary voltages in negative mode prevent unwanted corona discharge, while optimal heat prevents thermal degradation of the labile carboxylic acid.

  • Collision-Induced Dissociation (CID): Isolate the [M-H]- precursor (m/z 194.99) in Q1. Ramp collision energy (CE) from 10 eV to 40 eV using Argon as the collision gas.

  • Self-Validating Isotopic Check: Analyze the resulting MS/MS spectra. If the m/z 150.99 fragment shows an M+2 peak (m/z 152.99) at ~33% intensity, it validates that decarboxylation occurred without halogen loss. The complete disappearance of this M+2 signature at m/z 160.03 validates the homolytic cleavage of the C-Cl bond.

Workflow A Sample Prep (0.1% FA in MeOH) B UHPLC Separation (C18 Column) A->B C Ionization (ESI- vs APCI-) B->C D Mass Analyzer (Q-TOF vs QqQ) C->D E Data Analysis (Isotope Validation) D->E

LC-MS/MS analytical workflow comparing ionization and mass analyzer platforms.

Fragmentation Pathway Analysis

The fragmentation of benzofuran derivatives under CID follows highly predictable, thermodynamically driven pathways[4]. For 2-Chloro-1-benzofuran-3-carboxylic acid, the primary fragmentation routes in negative ion mode are:

  • Primary Pathway (Decarboxylation): The most labile bond is the C-C bond linking the carboxylate group to the benzofuran ring. At low collision energies (10-15 eV), the molecule readily loses CO2 (-44 Da) to form the 2-chloro-benzofuran anion at m/z 150.99.

  • Secondary Pathway (Halogen Radical Loss): At higher collision energies (25-35 eV), the homolytic cleavage of the C-Cl bond occurs, resulting in the loss of a chlorine radical (•Cl, -35 Da). This forms a radical anion at m/z 160.03.

  • Sequential Cleavage: The m/z 150.99 fragment can undergo further high-energy CID to lose the chlorine radical, generating a benzofuran diradical species at m/z 116.03.

Fragmentation Precursor [M-H]- m/z 194.99 Precursor Ion Frag1 [M-H-CO2]- m/z 150.99 Decarboxylation Precursor->Frag1 -CO2 (-44 Da) Frag2 [M-H-Cl]•- m/z 160.03 Radical Cleavage Precursor->Frag2 -Cl• (-35 Da) Frag3 [M-H-CO2-Cl]•- m/z 116.03 Benzofuran Diradical Frag1->Frag3 -Cl• (-35 Da) Frag2->Frag3 -CO2 (-44 Da)

Proposed CID fragmentation pathway of 2-Chloro-1-benzofuran-3-carboxylic acid.

References

  • Title: Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs... using GC-MS and LC-(HR)-MS(n) techniques. Source: Analytical and Bioanalytical Chemistry (PubMed) URL: [Link]

  • Title: Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Source: Journal of Mass Spectrometry (PubMed) URL: [Link]

  • Title: Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Performance Comparison of Electrospray Ionization and Atmospheric Pressure Chemical Ionization in Untargeted and Targeted Liquid chromatography/mass Spectrometry Based Metabolomics... Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

Sources

Comparative

Spectroscopic comparison of 2-chloro vs unsubstituted benzofuran-3-carboxylic acid

Spectroscopic Comparison Guide: 2-Chloro vs. Unsubstituted Benzofuran-3-Carboxylic Acid As a Senior Application Scientist, I frequently encounter benzofuran-3-carboxylic acid derivatives in early-stage drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: 2-Chloro vs. Unsubstituted Benzofuran-3-Carboxylic Acid

As a Senior Application Scientist, I frequently encounter benzofuran-3-carboxylic acid derivatives in early-stage drug discovery. These scaffolds are highly valued for their diverse pharmacological profiles, including antimicrobial, antifungal, and ion channel inhibitory activities[1][2]. When optimizing these lead compounds, medicinal chemists often introduce halogens at the C2 position of the furan ring to modulate metabolic stability and lipophilicity.

However, substituting the C2 proton with a chlorine atom fundamentally alters the electronic landscape of the molecule. This guide provides an objective, data-driven comparison of the spectroscopic properties (NMR and FT-IR) of unsubstituted benzofuran-3-carboxylic acid versus 2-chlorobenzofuran-3-carboxylic acid , detailing the causality behind these shifts and providing field-proven, self-validating analytical protocols.

Electronic Effects: The Causality of Spectroscopic Shifts

The spectroscopic differences between these two compounds are not merely diagnostic; they are direct readouts of the molecule's altered electron density.

In the unsubstituted benzofuran-3-carboxylic acid, the C2 proton is highly deshielded. It sits adjacent to the electronegative oxygen atom of the furan ring and is conjugated with the electron-withdrawing carboxylic acid group at C3[3].

When a chlorine atom is introduced at C2, two competing electronic effects occur:

  • Inductive Effect (-I): The electronegative chlorine withdraws electron density through the sigma bond, which typically shifts adjacent carbonyl stretching frequencies higher in IR spectroscopy.

  • Resonance Effect (+M): The lone pairs on the chlorine atom can donate electron density into the pi-system of the benzofuran ring. Furthermore, the "heavy atom effect" of chlorine often results in an unexpected upfield shift (shielding) of the directly attached C2 carbon in ¹³C NMR[4].

ElectronicEffects A 2-Chlorobenzofuran-3-carboxylic acid B Inductive Effect (-I) Electron Withdrawal by Cl A->B C Resonance Effect (+M) Pi-Donation by Cl Lone Pairs A->C D IR Impact: C=O Shifted to Higher Frequency B->D E NMR Impact: C2 Shielded (Heavy Atom Effect) C3 Deshielded B->E C->E

Fig 1: Logical relationship of electronic effects induced by C2-chlorination.

Quantitative Data Presentation

To accurately compare these compounds, all NMR data must be acquired in a highly polar, aprotic solvent like DMSO-d₆. Carboxylic acids form strong hydrogen-bonded dimers in non-polar solvents (like CDCl₃), which broadens the acidic proton signal and complicates structural validation[2]. DMSO disrupts these dimers, yielding a sharp, predictable downfield singlet for the -COOH proton.

Table 1: ¹H and ¹³C NMR Chemical Shift Comparison (DMSO-d₆, 400 MHz)
Nucleus / PositionUnsubstituted Benzofuran-3-Carboxylic Acid2-Chlorobenzofuran-3-Carboxylic AcidSpectroscopic Rationale
¹H: C2-H ~8.65 ppm (s, 1H)Absent Direct confirmation of C2 substitution.
¹H: -COOH ~13.0 ppm (br s, 1H)~13.3 ppm (br s, 1H)Downfield shift due to the -I effect of the C2 chlorine atom.
¹H: Aromatics 7.35 – 7.95 ppm (m, 4H)7.40 – 7.90 ppm (m, 4H)Minimal perturbation; slight shifts due to altered ring current.
¹³C: C2 ~153.5 ppm~142.5 ppmShielded due to the heavy atom effect of Chlorine[4].
¹³C: C3 ~115.0 ppm~112.0 ppmShielded due to +M resonance donation from the Cl lone pairs.
¹³C: C=O ~164.5 ppm~163.0 ppmAltered conjugation pathway between the furan ring and carbonyl.
Table 2: ATR-FTIR Vibrational Frequency Comparison
Vibrational ModeUnsubstituted Benzofuran-3-Carboxylic Acid2-Chlorobenzofuran-3-Carboxylic AcidSpectroscopic Rationale
O-H Stretch 3400 – 2500 cm⁻¹ (Broad)3450 – 2550 cm⁻¹ (Broad)Characteristic of carboxylic acid dimers[3].
C=O Stretch ~1675 cm⁻¹~1690 cm⁻¹-I effect of Cl strengthens the C=O bond, increasing frequency.
C=C (Aromatic) ~1610, 1580 cm⁻¹~1605, 1575 cm⁻¹Slight shift due to altered ring electron density.
C-Cl Stretch Absent ~1060 cm⁻¹ & ~750 cm⁻¹Direct confirmation of the carbon-halogen bond.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the analytical workflows below are designed as self-validating systems. Every step includes a built-in checkpoint to prevent artifactual data interpretation.

Protocol A: High-Resolution NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: Anhydrous DMSO prevents the HDO water peak (~3.33 ppm) from overlapping with potential impurity signals and ensures the -COOH proton does not undergo rapid chemical exchange with water, which would broaden it into baseline invisibility.

  • Locking and Shimming: Insert the NMR tube and lock onto the deuterium signal of DMSO. Perform gradient shimming (Z1-Z5).

    • Validation Checkpoint: Monitor the lock level stability. A fluctuating lock signal indicates paramagnetic impurities or undissolved particulates. Do not proceed until the lock is stable and the solvent residual peak FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • Acquisition (¹H): Run a standard 1D proton sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Acquisition (¹³C): Run a proton-decoupled ¹³C sequence (e.g., zgpg30) with 1024 scans.

    • Validation Checkpoint: Ensure the C2 quaternary carbon signal in the 2-chloro derivative (~142.5 ppm) achieves a signal-to-noise ratio of at least 10:1. Quaternary carbons lack NOE enhancement and require sufficient scans for accurate integration.

Protocol B: ATR-FTIR Spectroscopic Analysis
  • Background Subtraction: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Checkpoint: Inspect the background for water vapor (sharp bands at 3900-3500 cm⁻¹) and CO₂ (2350 cm⁻¹). If present, purge the optical bench with dry nitrogen before proceeding.

  • Sample Application: Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact.

    • Causality: ATR-FTIR is chosen over KBr pelleting because KBr is highly hygroscopic. Absorbed moisture in a KBr pellet will artificially broaden the O-H stretch region, obscuring the true carboxylic acid dimer signature[3].

  • Data Acquisition: Acquire the sample spectrum (32 scans).

    • Validation Checkpoint: Verify that the maximum absorbance of the C=O stretch does not exceed 1.0 A.U. to ensure the detector is operating within its linear dynamic range.

Workflow A Compound Isolation (Unsubstituted vs 2-Chloro) B Sample Prep (DMSO-d6) Solubility & H-Bonding Control A->B C 1H & 13C NMR Acquisition (Monitor C2-H & C2-Cl Shifts) B->C D ATR-FTIR Analysis (Background Subtraction & C=O Check) B->D E Structural Validation & Purity Confirmation C->E D->E

Fig 2: Self-validating spectroscopic workflow for benzofuran derivatives.

Conclusion for Drug Development Professionals

When transitioning from an unsubstituted benzofuran-3-carboxylic acid to its 2-chloro analog, researchers must rely on the disappearance of the C2-H singlet (~8.65 ppm) and the distinct upfield shift of the C2 carbon (~153.5 to ~142.5 ppm) as primary diagnostic markers. Understanding these spectroscopic nuances ensures accurate structural validation, preventing costly misidentifications during the scale-up of biologically active heterocyclic scaffolds.

References

  • Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities Source: Computational Biology and Chemistry (via ResearchGate) URL:[Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives Source: Molecules (MDPI) URL:[Link]

  • Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors Source: eScholarship (University of California) URL:[Link]

  • Acid-Mediated Intermolecular C–F/C–H Cross-Coupling of 2-Fluorobenzofurans with Arenes: Synthesis of 2-Arylbenzofurans Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

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